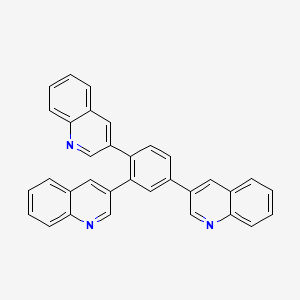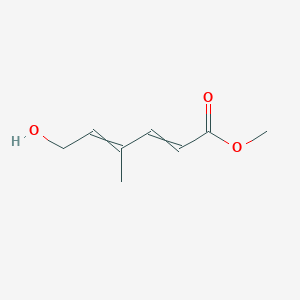
Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This specific compound, with the molecular formula C27H18N3, is characterized by three quinoline units connected through a 1,2,4-benzenetriyl linker. It is known for its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
The synthesis of quinoline derivatives, including Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris-, can be achieved through several methods. Traditional synthetic routes include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
In recent years, greener and more sustainable synthetic methods have been developed. These include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound irradiation . Industrial production methods often involve large-scale reactions using recyclable catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinolines.
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- involves its interaction with various molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA replication and repair processes. The compound’s aromatic structure allows it to intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and similar aromatic properties.
Isoquinoline: A structural isomer with the nitrogen atom in a different position, leading to different chemical reactivity.
Cinchonine: A naturally occurring quinoline alkaloid with antimalarial properties.
The uniqueness of Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- lies in its tris-quinoline structure, which provides enhanced stability and reactivity compared to simpler quinoline derivatives .
Propiedades
Número CAS |
831235-67-7 |
|---|---|
Fórmula molecular |
C33H21N3 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
3-[2,5-di(quinolin-3-yl)phenyl]quinoline |
InChI |
InChI=1S/C33H21N3/c1-4-10-31-23(7-1)15-26(19-34-31)22-13-14-29(27-16-24-8-2-5-11-32(24)35-20-27)30(18-22)28-17-25-9-3-6-12-33(25)36-21-28/h1-21H |
Clave InChI |
LGKSEVOBJXUPJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)


![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
